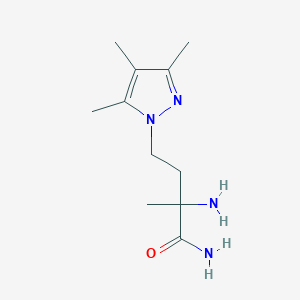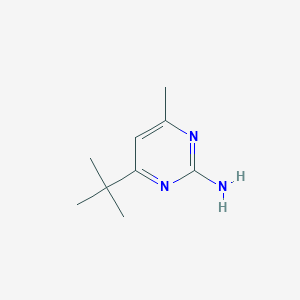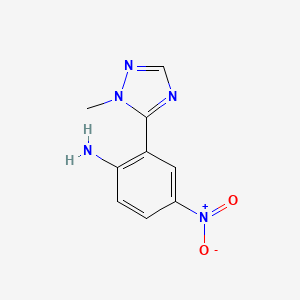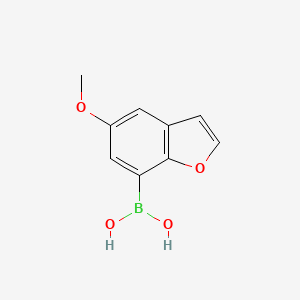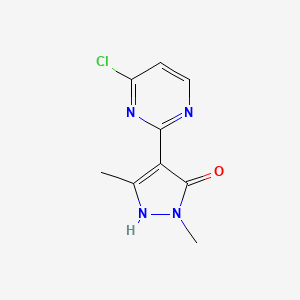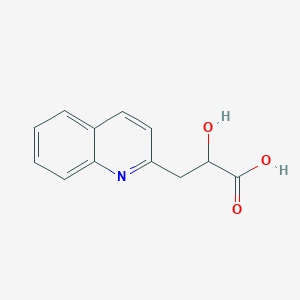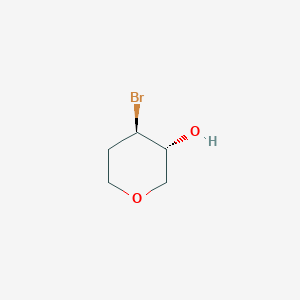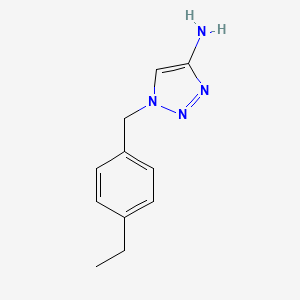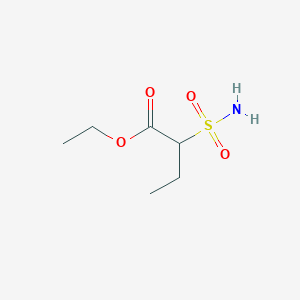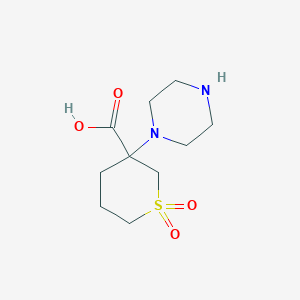
1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide is a chemical compound with the molecular formula C9H18ClNO2S and a molecular weight of 239.76 g/mol . This compound is characterized by the presence of a cyclopropyl group, an isopentyl chain, and a methanesulfonamide moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide typically involves the following steps:
Cyclopropanation: The formation of the cyclopropyl group can be achieved through the reaction of alkenes with carbenes or carbenoids.
Sulfonamide Formation:
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides, depending on the reagents used.
Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzymes or disruption of cellular processes, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-n-cyclopropyl-n-isopentylmethanesulfonamide can be compared with other similar compounds, such as:
1-Chloro-n-cyclopropyl-n-methylmethanesulfonamide: This compound has a similar structure but with a methyl group instead of an isopentyl chain.
1-Chloro-n-cyclopropyl-n-ethylmethanesulfonamide: Another analog with an ethyl group, which may exhibit different reactivity and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H18ClNO2S |
|---|---|
Molekulargewicht |
239.76 g/mol |
IUPAC-Name |
1-chloro-N-cyclopropyl-N-(3-methylbutyl)methanesulfonamide |
InChI |
InChI=1S/C9H18ClNO2S/c1-8(2)5-6-11(9-3-4-9)14(12,13)7-10/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
RWRVWOWPXFGBSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN(C1CC1)S(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B13630205.png)
